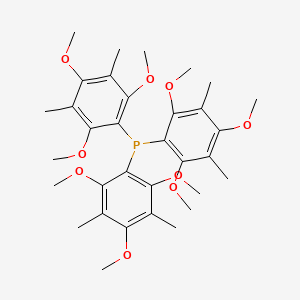
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Aplicaciones Científicas De Investigación
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are utilized in various biochemical reactions.
Industry: The compound is used in polymerization reactions and the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .
Comparación Con Compuestos Similares
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .
Propiedades
Número CAS |
647841-51-8 |
|---|---|
Fórmula molecular |
C33H45O9P |
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |
Clave InChI |
HUHSCYOFQGTBEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
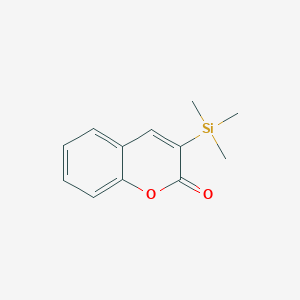
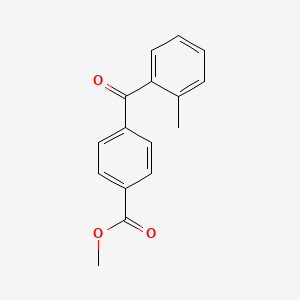
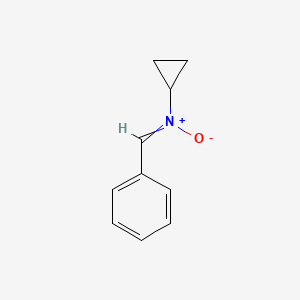
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
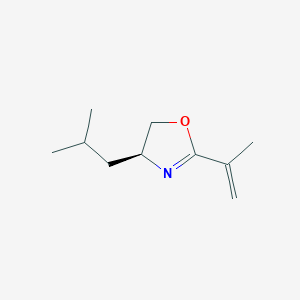
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
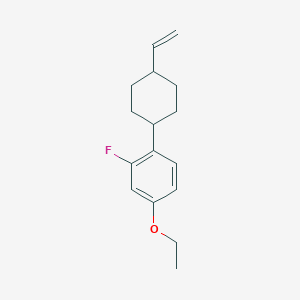
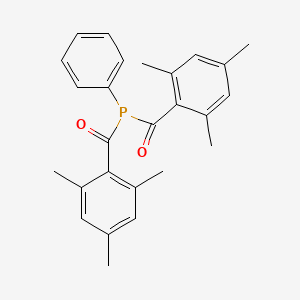
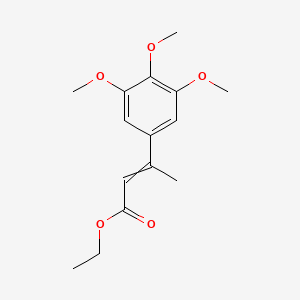
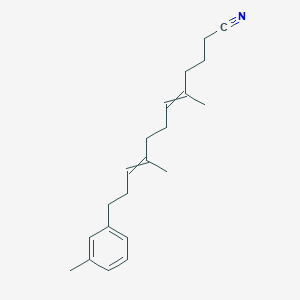
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
